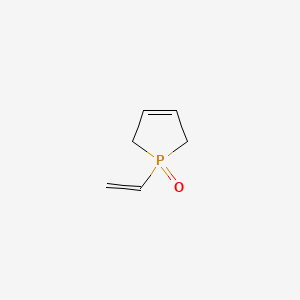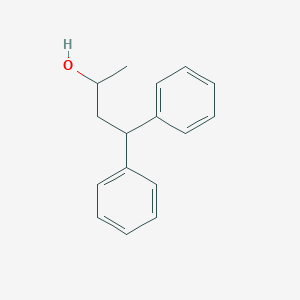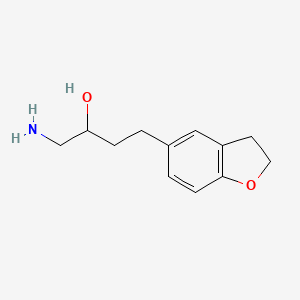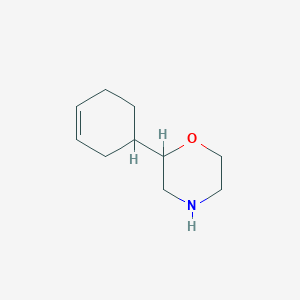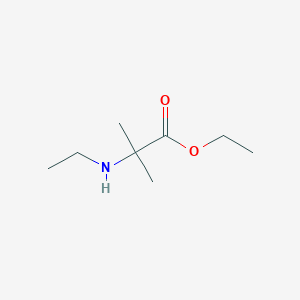
3-(2,2-Dimethylpropoxy)propan-1-amine
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
3-(2,2-Dimethylpropoxy)propan-1-amine is an organic compound that belongs to the class of amines. Amines are characterized by the presence of a nitrogen atom bonded to one or more alkyl or aryl groups. This particular compound features a propan-1-amine backbone with a 2,2-dimethylpropoxy substituent, making it a branched primary amine.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 3-(2,2-Dimethylpropoxy)propan-1-amine can be achieved through nucleophilic substitution reactions. One common method involves the reaction of 3-chloropropan-1-amine with 2,2-dimethylpropanol in the presence of a base such as sodium hydroxide. The reaction proceeds via the formation of an intermediate alkoxide, which then displaces the chloride ion to form the desired amine.
Industrial Production Methods
In an industrial setting, the production of this compound may involve continuous flow processes to ensure high yield and purity. The use of catalysts and optimized reaction conditions, such as temperature and pressure, can enhance the efficiency of the synthesis. Additionally, purification steps such as distillation and recrystallization are employed to isolate the final product.
Análisis De Reacciones Químicas
Types of Reactions
3-(2,2-Dimethylpropoxy)propan-1-amine undergoes various chemical reactions, including:
Oxidation: The amine group can be oxidized to form corresponding imines or nitriles.
Reduction: The compound can be reduced to form secondary or tertiary amines.
Substitution: The amine group can participate in nucleophilic substitution reactions, replacing other functional groups.
Common Reagents and Conditions
Oxidation: Reagents such as potassium permanganate (KMnO₄) or chromium trioxide (CrO₃) can be used under acidic or basic conditions.
Reduction: Reducing agents like lithium aluminum hydride (LiAlH₄) or sodium borohydride (NaBH₄) are commonly employed.
Substitution: Halogenated compounds and bases like sodium hydroxide (NaOH) or potassium carbonate (K₂CO₃) are used to facilitate substitution reactions.
Major Products
Oxidation: Formation of imines or nitriles.
Reduction: Formation of secondary or tertiary amines.
Substitution: Formation of various substituted amines depending on the reactants used.
Aplicaciones Científicas De Investigación
3-(2,2-Dimethylpropoxy)propan-1-amine has several applications in scientific research:
Chemistry: Used as a building block in organic synthesis for the preparation of more complex molecules.
Biology: Investigated for its potential biological activity and interactions with biomolecules.
Medicine: Explored for its potential therapeutic properties, including its role as a precursor in drug synthesis.
Industry: Utilized in the production of specialty chemicals and materials.
Mecanismo De Acción
The mechanism of action of 3-(2,2-Dimethylpropoxy)propan-1-amine involves its interaction with molecular targets such as enzymes and receptors. The amine group can form hydrogen bonds and electrostatic interactions with active sites, influencing biochemical pathways. The exact molecular targets and pathways depend on the specific application and context in which the compound is used.
Comparación Con Compuestos Similares
Similar Compounds
Propylamine: A primary amine with a straight-chain structure.
Isopropylamine: A branched primary amine with a similar structure but different substituents.
Butylamine: A longer-chain primary amine with different chemical properties.
Uniqueness
3-(2,2-Dimethylpropoxy)propan-1-amine is unique due to its specific branched structure, which imparts distinct chemical and physical properties. This structural uniqueness can influence its reactivity, solubility, and interactions with other molecules, making it valuable for specialized applications in research and industry.
Propiedades
Fórmula molecular |
C8H19NO |
|---|---|
Peso molecular |
145.24 g/mol |
Nombre IUPAC |
3-(2,2-dimethylpropoxy)propan-1-amine |
InChI |
InChI=1S/C8H19NO/c1-8(2,3)7-10-6-4-5-9/h4-7,9H2,1-3H3 |
Clave InChI |
WOYWIZWDQQWJEH-UHFFFAOYSA-N |
SMILES canónico |
CC(C)(C)COCCCN |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



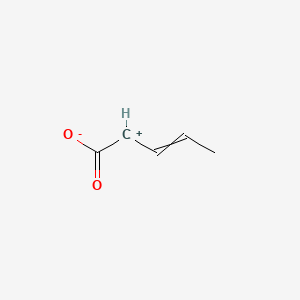

amino}propanoic acid](/img/structure/B13578042.png)
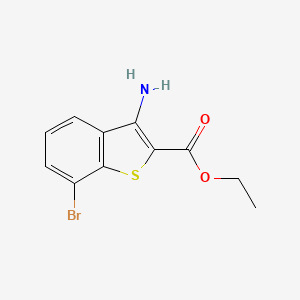
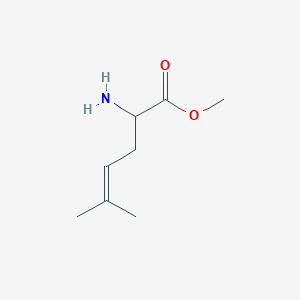
![2-{[(Tert-butoxy)carbonyl]amino}-8,8-difluorodispiro[3.1.3^{6}.1^{4}]decane-2-carboxylicacid](/img/structure/B13578062.png)
